![molecular formula C25H22N2O4 B4791676 (4Z)-4-[4-(3-phenoxypropoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B4791676.png)
(4Z)-4-[4-(3-phenoxypropoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione
Overview
Description
(4Z)-4-[4-(3-phenoxypropoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolidine-3,5-dione core with a benzylidene substituent and a phenoxypropoxy group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[4-(3-phenoxypropoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione typically involves a multi-step process. One common method includes the condensation of 4-(3-phenoxypropoxy)benzaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[4-(3-phenoxypropoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxypropoxy group, where nucleophiles like amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
(4Z)-4-[4-(3-phenoxypropoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[4-(3-phenoxypropoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Dichloroaniline: An aniline derivative with two chlorine atoms on the benzene ring.
Uniqueness
(4Z)-4-[4-(3-phenoxypropoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4E)-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c28-24-23(25(29)27(26-24)20-8-3-1-4-9-20)18-19-12-14-22(15-13-19)31-17-7-16-30-21-10-5-2-6-11-21/h1-6,8-15,18H,7,16-17H2,(H,26,28)/b23-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSOKJAQCRTUKG-PTGBLXJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCCOC4=CC=CC=C4)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCCCOC4=CC=CC=C4)/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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